molecular formula C34H46BrO2P B14437337 Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide CAS No. 78009-99-1

Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide

Cat. No.: B14437337
CAS No.: 78009-99-1
M. Wt: 597.6 g/mol
InChI Key: RDFRVDXBTQSCBY-UHFFFAOYSA-M
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Description

Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is an organic compound with the molecular formula C22H24BrO2P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the preparation of fluorescent probes and its use in catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products Formed

Mechanism of Action

The mechanism of action of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it inhibits calmodulin kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent probe preparation and catalytic reactions .

Properties

CAS No.

78009-99-1

Molecular Formula

C34H46BrO2P

Molecular Weight

597.6 g/mol

IUPAC Name

7-(2-hexyl-1,3-dioxolan-2-yl)heptyl-triphenylphosphanium;bromide

InChI

InChI=1S/C34H46O2P.BrH/c1-2-3-4-17-26-34(35-28-29-36-34)27-18-6-5-7-19-30-37(31-20-11-8-12-21-31,32-22-13-9-14-23-32)33-24-15-10-16-25-33;/h8-16,20-25H,2-7,17-19,26-30H2,1H3;1H/q+1;/p-1

InChI Key

RDFRVDXBTQSCBY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1(OCCO1)CCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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